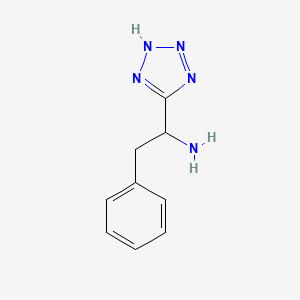

2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine

Description

Structure

3D Structure

Properties

CAS No. |

31603-06-2 |

|---|---|

Molecular Formula |

C9H11N5 |

Molecular Weight |

189.22 g/mol |

IUPAC Name |

2-phenyl-1-(2H-tetrazol-5-yl)ethanamine |

InChI |

InChI=1S/C9H11N5/c10-8(9-11-13-14-12-9)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12,13,14) |

InChI Key |

NXQBRADSLPEODL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(C2=NNN=N2)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NNN=N2)N |

Other CAS No. |

31603-06-2 |

Origin of Product |

United States |

Foundational & Exploratory

2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine chemical properties

Topic: 2-Phenyl-1-(1H-tetrazol-5-yl)ethylamine: Chemical Properties, Synthesis, and Bioisosteric Applications Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

2-Phenyl-1-(1H-tetrazol-5-yl)ethylamine (also known as 5-(1-amino-2-phenylethyl)-1H-tetrazole) is a critical peptidomimetic scaffold in medicinal chemistry. It serves as the tetrazole bioisostere of phenylalanine , where the carboxylic acid moiety of the amino acid is replaced by a 5-substituted tetrazole ring.

This substitution is a fundamental strategy in rational drug design to enhance metabolic stability, improve bioavailability, and increase lipophilicity while retaining the electrostatic and hydrogen-bonding profile of the parent carboxylate. This guide details the physicochemical properties, validated synthetic protocols, and structural logic behind its application in GPCR ligand and enzyme inhibitor design.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

The transition from a carboxylic acid to a tetrazole fundamentally alters the physicochemical landscape of the molecule while preserving biological recognition.

Structural Specifications

| Property | Specification |

| IUPAC Name | 1-(1H-Tetrazol-5-yl)-2-phenylethanamine |

| Common Name | Phenylalanine Tetrazole Bioisostere (Phe-Tet) |

| Molecular Formula | C₉H₁₁N₅ |

| Molecular Weight | 189.22 g/mol |

| Chiral Center | Carbon-1 (Analogous to the |

| H-Bond Donors | 2 (Amine NH₂, Tetrazole NH) |

| H-Bond Acceptors | 4 (Tetrazole nitrogens) |

Physicochemical Profile (Bioisosteric Comparison)

The following table contrasts the tetrazole derivative with its parent amino acid, Phenylalanine.

| Parameter | Phenylalanine (Parent) | Tetrazole Analog (Target) | Impact on Drug Design |

| Acidic Group | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (-CN₄H) | Tetrazole is a non-classical isostere.[1][2] |

| pKa (Acid) | ~2.2 (COOH) | ~4.5 – 4.9 (Tetrazole NH) | Tetrazole is slightly less acidic but still ionized (anionic) at physiological pH (7.4). |

| Lipophilicity (LogP) | -1.38 | ~ -0.5 to 0.2 (Predicted) | Tetrazole anions are generally more lipophilic than carboxylate anions, aiding membrane permeability. |

| Planarity | Planar (Carboxyl) | Planar (Tetrazole) | Both groups are planar, but the tetrazole ring is bulkier, occupying more steric volume. |

| Metabolic Stability | Low (Glucuronidation, Decarboxylation) | High | Tetrazoles are highly resistant to proteases and metabolic hydrolysis. |

Part 2: Synthesis Protocol

Objective: Synthesize (S)-2-phenyl-1-(1H-tetrazol-5-yl)ethylamine from (S)-Phenylalanine. Rationale: Direct transformation of the carboxylic acid is difficult. The most robust pathway involves converting the amide to a nitrile, followed by a [2+3] cycloaddition with an azide source.

Pathway Visualization

Caption: Step-wise synthesis of the phenylalanine tetrazole bioisostere preserving stereochemistry.

Detailed Methodology

Step 1: Amide Formation

-

Reagents: Boc-L-Phe-OH (1.0 eq), Isobutyl chloroformate (IBC, 1.1 eq), N-Methylmorpholine (NMM, 1.1 eq), Ammonia (25% aq. or gas).

-

Protocol: Dissolve Boc-Phe-OH in THF at -15°C. Add NMM followed by IBC to form the mixed anhydride. Stir for 15 min. Add ammonia solution.[3][2][4]

-

Checkpoint: The reaction is complete when the starting acid disappears (TLC). The product, Boc-Phe-NH₂, is a white solid.

Step 2: Dehydration to Nitrile (The Critical Intermediate)

-

Reagents: Boc-Phe-NH₂, Trifluoroacetic anhydride (TFAA, 1.2 eq), Pyridine (2.5 eq).

-

Protocol: Dissolve amide in dry DCM at 0°C. Add pyridine, then dropwise add TFAA. The reaction dehydrates the primary amide to a nitrile (-CN).

-

Mechanism: TFAA activates the amide oxygen, followed by elimination.

-

Purification: Silica gel chromatography (Hexane/EtOAc). Product: Boc-amino nitrile.

Step 3: Tetrazole Formation ([2+3] Cycloaddition)

-

Reagents: Boc-Phe-Nitrile, Sodium Azide (NaN₃, 1.5 eq), Zinc Bromide (ZnBr₂, 1.0 eq).

-

Solvent: Water/Isopropanol (2:1) or DMF (traditional).

-

Safety Note: Azide Hazard. Use a blast shield. Do not acidify the solution while azide is present (forms explosive HN₃).

-

Protocol:

-

Dissolve nitrile and ZnBr₂ in the solvent.

-

Add NaN₃.[2]

-

Heat to reflux (or 100°C in sealed vessel) for 12–24 hours.

-

Workup: Cool to RT. Add dilute HCl (carefully, in fume hood) to pH 2 to protonate the tetrazole (Tet-H). Extract with EtOAc.

-

-

Why Zinc? Zn(II) acts as a Lewis acid catalyst, activating the nitrile towards azide attack, significantly lowering the activation energy compared to uncatalyzed thermal cycloaddition.

Step 4: Deprotection

-

Reagents: 4M HCl in Dioxane.

-

Protocol: Stir the Boc-protected tetrazole in HCl/Dioxane at RT for 2 hours.

-

Isolation: Evaporate solvent. The product is isolated as the hydrochloride salt: 2-phenyl-1-(1H-tetrazol-5-yl)ethylamine hydrochloride.

Part 3: Biological Applications & Mechanism

Bioisosteric Logic

The tetrazole ring mimics the carboxylate group in two key ways:

-

Electrostatics: At physiological pH, the tetrazole is deprotonated (Tetrazolate anion), presenting a negative charge distribution similar to a carboxylate anion, allowing interaction with cationic residues (e.g., Arginine, Lysine) in receptor binding pockets.

-

Metabolic Shielding: Unlike carboxylates, which are targets for Phase II conjugation (glucuronidation), tetrazoles are largely resistant to metabolic degradation, prolonging the drug's half-life (

).

Signaling & Interaction Pathway

This scaffold is often used in Angiotensin II Receptor Blockers (ARBs) and Enkephalinase inhibitors.

Caption: Molecular recognition interactions of the tetrazole-phenylalanine scaffold within a receptor binding pocket.

Part 4: Safety & Handling

-

Explosive Potential: Sodium azide (NaN₃) and heavy metal azides are shock-sensitive. When using ZnBr₂/NaN₃, ensure no heavy metals (Pb, Hg) are present in waste lines. Quench azides with excess sodium nitrite/sulfuric acid or specific commercial quenchers before disposal.

-

Toxicity: The final tetrazole compound is generally less toxic than the reagents used to make it, but standard PPE (gloves, goggles, lab coat) is mandatory.

References

-

Herr, R. J. (2002).[5] "5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods." Bioorganic & Medicinal Chemistry, 10(11), 3379–3393. Link

-

Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 66(24), 7945–7950. Link

-

Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385–395. Link

-

Himo, F., et al. (2002).[5] "Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles." Journal of the American Chemical Society, 124(41), 12210–12216. Link

Sources

Technical Guide: Strategic Synthesis of 2-Phenyl-1-(1H-tetrazol-5-yl)-ethylamine

Part 1: Executive Summary & Strategic Rationale

The synthesis of 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine (often referred to as the tetrazole analogue of Phenylalanine) represents a critical transformation in medicinal chemistry. The 1,5-disubstituted tetrazole moiety serves as a non-classical bioisostere for the carboxylic acid group (

Why this synthesis matters:

-

Bioisosterism: The tetrazole anion is planar and lipophilic, with a pKa (~4.5–5.0) comparable to carboxylic acids, improving oral bioavailability and cell membrane permeability while maintaining receptor affinity.

-

Metabolic Stability: Unlike carboxylic acids, tetrazoles are resistant to many biological metabolic pathways (e.g., glucuronidation), extending the half-life of the drug candidate.

-

Chirality Preservation: The primary challenge in this synthesis is maintaining the stereochemical integrity of the

-carbon. The route detailed below prioritizes enantiomeric retention.

Part 2: Retrosynthetic Analysis & Logic

To achieve a robust, scalable synthesis, we avoid direct Strecker reactions involving toxic hydrazine or unstable imines. Instead, we utilize a Linear Transformation Strategy starting from commercially available N-protected Phenylalanine.

Retrosynthetic Tree (Graphviz)

Caption: Retrosynthetic logic flow prioritizing the stability of the chiral center via N-Boc protection.

Part 3: Detailed Experimental Protocol

This protocol uses Boc-chemistry due to its orthogonality with the basic conditions required for tetrazole formation.

Phase 1: Primary Amide Formation

Objective: Convert N-Boc-L-Phenylalanine to N-Boc-L-Phenylalaninamide.

-

Reagents: N-Boc-L-Phe-OH (1.0 equiv), Isobutyl chloroformate (IBCF, 1.1 equiv), N-Methylmorpholine (NMM, 1.1 equiv), Ammonia gas or

. -

Solvent: THF (anhydrous).

-

Temperature: -15°C to RT.

Protocol:

-

Dissolve N-Boc-L-Phe-OH in dry THF under

atmosphere. Cool to -15°C. -

Add NMM followed by the dropwise addition of IBCF. Stir for 15 minutes to form the mixed anhydride.

-

Critical Step: Bubble anhydrous ammonia gas into the solution for 30 minutes OR add concentrated ammonium hydroxide.

-

Allow warming to RT. The product precipitates or is extracted with EtOAc.

-

Yield Expectation: 85–95%.

Phase 2: Dehydration to Nitrile

Objective: Convert the amide to N-Boc-1-amino-2-phenylethyl cyanide (Nitrile).

-

Reagents: Trifluoroacetic anhydride (TFAA, 1.1 equiv), Pyridine (2.5 equiv).

-

Solvent: Dichloromethane (DCM) or THF.

-

Mechanism: O-acylation of the amide followed by E2 elimination.

Protocol:

-

Suspend the amide in dry DCM/Pyridine (10:1 ratio). Cool to 0°C.[1]

-

Add TFAA dropwise. The reaction is rapid (often < 1 hour).

-

Quench: Pour into ice-cold saturated

. -

Purification: Standard aqueous workup. Recrystallize from Hexane/EtOAc if necessary.

-

Safety Note: Maintain low temperature to prevent racemization at the

-proton.

Phase 3: [2+3] Cycloaddition (The "Click" Step)

Objective: Construct the tetrazole ring from the nitrile.[2]

Methodology: Zinc-catalyzed cycloaddition (Demko-Sharpless Protocol).[3] This replaces the toxic and explosive tin azide (

-

Reagents: Nitrile intermediate (1.0 equiv), Sodium Azide (

, 1.5 equiv), Zinc Bromide ( -

Temperature: 80°C – 100°C.

Protocol:

-

Dissolve the nitrile,

, and -

Heat to 85°C for 12–24 hours. Monitor by TLC (The nitrile spot will disappear; a more polar spot appears).

-

Workup (Critical):

-

Cool to RT. Add 3N HCl to adjust pH to ~1–2 (Caution:

gas evolution—work in a fume hood). -

Extract the protonated tetrazole into EtOAc.

-

Wash organic layer with brine, dry over

.

-

-

Yield Expectation: 70–85%.

Phase 4: Deprotection & Zwitterion Isolation

Objective: Remove Boc group to yield 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine.

-

Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

-

Protocol:

-

Dissolve the protected tetrazole in 4M HCl/Dioxane. Stir at RT for 2 hours.

-

Evaporate solvent to dryness. The product exists as the hydrochloride salt.

-

Generating the Free Zwitterion: Dissolve salt in minimal water. Adjust pH to the isoelectric point (~5.5) using 1M NaOH or Ammonia. The zwitterionic product will precipitate as a white solid.

-

Filter and dry.

-

Part 4: Mechanistic Insight (Zinc Catalysis)

The zinc-mediated formation of tetrazoles proceeds via the activation of the nitrile by the Lewis acid (

Reaction Mechanism Diagram

Caption: Lewis-acid catalyzed [2+3] cycloaddition mechanism via zinc-tetrazolate intermediate.

Part 5: Data Presentation & Characterization[5]

Reagent Selection Matrix

| Reagent System | Safety Profile | Yield Potential | Notes |

| NaN3 / ZnBr2 | High (Preferred) | High (80%+) | "Green" click chemistry. Water-tolerant. Easy workup. |

| TMSN3 / TBAF | Moderate | High | Good for sterically hindered nitriles. TMSN3 is volatile. |

| Bu3SnN3 | Low (Toxic) | Very High | Avoid. Organotin residues are difficult to remove (ICH guidelines). |

| AlCl3 / NaN3 | Moderate | Moderate | Strong Lewis acid may affect sensitive protecting groups. |

Analytical Expectations (Free Zwitterion)

-

Physical State: White crystalline solid.

-

Melting Point: >230°C (decomposition).

-

1H NMR (D2O/DCl):

- 7.2–7.4 (m, 5H, Aromatic).

-

4.8–4.9 (t, 1H,

-

3.3–3.5 (dd, 2H,

-

MS (ESI): m/z calculated for

: 189.2; Found

Part 6: Safety & Handling (Critical)

-

Hydrazoic Acid (

): During the acidification of the azide reaction (Phase 3), toxic and explosive -

Azide Waste: Never dispose of sodium azide solutions down the drain (reacts with copper/lead pipes to form explosive metal azides). Quench with excess sodium nitrite (

) and sulfuric acid to degrade to -

Energetic Compounds: While 5-substituted tetrazoles are generally stable, they are nitrogen-rich. Avoid excessive heat or friction on dry solids.

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[4] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

-

Hruby, V. J., et al. (2007).[6] Synthesis of tetrazole analogues of amino acids using Fmoc chemistry: isolation of amino free tetrazoles and their incorporation into peptides. Tetrahedron Letters, 48(40), 7038-7041. Link[1]

-

Herr, R. J. (2002).[3] 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Link

-

McManus, J. M., & Herbst, R. M. (1959). Tetrazole Analogs of Amino Acids. The Journal of Organic Chemistry, 24(11), 1643–1649. Link

Sources

2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine CAS number and identifiers

This technical guide provides an in-depth analysis of 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine , scientifically recognized as the tetrazole bioisostere of phenylalanine . This compound represents a critical scaffold in medicinal chemistry, where the carboxylic acid of the parent amino acid is replaced by a tetrazole ring to enhance metabolic stability and bioavailability while retaining receptor affinity.

Technical Guide & Synthesis Protocol

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound is the

Core Identifiers

| Parameter | Technical Detail |

| Systematic Name | 5-(1-amino-2-phenylethyl)-1H-tetrazole |

| Common Synonyms | Phenylalanine tetrazole analogue; Phe-Tet; |

| Molecular Formula | |

| Molecular Weight | 189.22 g/mol |

| Chirality | Exists as (S)- and (R)- enantiomers (analogous to L- and D-Phe) |

| pKa (Tetrazole) | ~4.5 – 4.9 (Comparable to |

| Bioisosteric Role | Carboxylic acid replacement (Planar, acidic, metabolically stable) |

The Bioisosteric Rationale

The substitution of the carboxylate group with a tetrazole ring is a strategic modification in peptidomimetic drug discovery.

-

Acidity Matching: The tetrazole proton is acidic (pKa ~4.5-5.0), allowing it to mimic the electrostatic interactions of a carboxylate anion at physiological pH.

-

Metabolic Resistance: Unlike peptide bonds or esters, the tetrazole ring is highly resistant to hydrolysis by proteases and esterases, significantly extending the in vivo half-life of the compound.

-

Lipophilicity: The tetrazole anion is more lipophilic than the carboxylate anion (approx. 10x), potentially improving membrane permeability.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine typically proceeds via the transformation of the corresponding amino acid (Phenylalanine) into a nitrile, followed by a [3+2] cycloaddition.

Synthetic Pathway Visualization

The following diagram illustrates the conversion of N-protected Phenylalanine to the target Tetrazole amine.

Caption: Step-wise synthesis from N-Boc-Phenylalanine to the final alpha-amino tetrazole via nitrile activation.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 5-(1-amino-2-phenylethyl)-1H-tetrazole from N-Boc-Phenylalanine nitrile.

Reagents:

-

N-Boc-2-amino-3-phenylpropanenitrile (Precursor)

-

Sodium Azide (

) [Warning: Toxic/Explosive] -

Zinc Bromide (

) (Lewis Acid Catalyst) -

Water/Isopropanol (Solvent system)

-

Hydrochloric Acid (4M in Dioxane)

Step 1: Tetrazole Formation (The "Demko-Sharpless" Method)

-

Setup: In a 100 mL round-bottom flask, dissolve N-Boc-2-amino-3-phenylpropanenitrile (10 mmol) in 40 mL of water/isopropanol (2:1).

-

Addition: Add

(11 mmol, 1.1 eq) and -

Reaction: Reflux the mixture at 85°C for 16–24 hours.

-

Validation Point: Monitor via TLC (Solvent: EtOAc/Hexane). The nitrile spot should disappear, and a more polar spot (tetrazole) should appear.

-

-

Workup: Cool to room temperature. Acidify carefully with 3M HCl to pH < 2. This protonates the tetrazole and breaks the Zinc-tetrazolate complex.

-

Safety Check: Ensure vigorous ventilation to avoid inhalation of any hydrazoic acid (

) formed during acidification.

-

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate.

Step 2: N-Boc Deprotection

-

Dissolve the crude N-Boc-tetrazole in 10 mL of 4M HCl in Dioxane.

-

Stir at room temperature for 2 hours.

-

Precipitation: Add diethyl ether to precipitate the hydrochloride salt of the target amine.

-

Filtration: Filter the white solid, wash with ether, and dry under vacuum.

Part 3: Pharmacological Applications[6][7]

The 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine scaffold is primarily utilized in the development of peptidomimetics .

Mechanism of Action (Enzyme Inhibition)

This molecule acts as a transition-state mimic for phenylalanine residues in peptide substrates.

-

Protease Stability: In enkephalin analogues, replacing the C-terminal phenylalanine with this tetrazole analogue prevents degradation by carboxypeptidase A, significantly prolonging analgesic effects.

-

Receptor Binding: The planar, aromatic tetrazole ring engages in

-

Comparative Properties: Carboxylate vs. Tetrazole

| Property | Carboxylic Acid ( | Tetrazole ( | Impact on Drug Design |

| Geometry | Planar | Planar | Similar steric fit. |

| Acidity (pKa) | ~4.2 | ~4.9 | Bioisosteric charge state at pH 7.4. |

| H-Bonding | Donor/Acceptor | Donor/Acceptor | Tetrazole has more acceptors (N atoms). |

| Metabolism | Glucuronidation (Phase II) | Resistant | Key Advantage: Avoids rapid clearance. |

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signals must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

H NMR (DMSO-d

- 7.1–7.4 ppm (m, 5H, Phenyl ring).

-

4.6–4.8 ppm (m, 1H,

-

3.1–3.3 ppm (m, 2H,

-

8.5–9.0 ppm (br s, 3H,

-

C NMR:

-

Distinct signal for the Tetrazole quaternary carbon around 155–160 ppm .

-

Mass Spectrometry

-

ESI-MS: Positive mode should show

. -

Fragmentation: Loss of

(28 Da) is characteristic of the tetrazole ring under high-energy collision.

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link

-

Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393. Link

-

Zabrocki, J., et al. (1988). Conformational mimicry. 1. 1,5-Disubstituted tetrazole ring as a surrogate for the cis amide bond. Journal of the American Chemical Society, 110(17), 5875–5880. Link

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

Physicochemical Profiling of Novel Tetrazole Derivatives: A Technical Guide

Executive Summary

The 5-substituted-1H-tetrazole moiety is a cornerstone of modern medicinal chemistry, serving as a non-classical bioisostere for the carboxylic acid group.[1][2][3][4][5] While offering comparable acidity (

The Tetrazole Moiety: Structural & Electronic Fundamentals

The Bioisosteric Rationale

The tetrazole ring (

Key Advantages:

-

Metabolic Resistance: Unlike carboxylates, tetrazoles are resistant to glucuronidation and

-oxidation. -

Lipophilicity Modulation: While often more polar than expected, the tetrazole anion is generally more lipophilic than the carboxylate anion, potentially improving membrane permeability at physiological pH.

Annular Tautomerism

Understanding tautomerism is critical for interpreting binding affinity and solubility. Tetrazoles exist in dynamic equilibrium between the 1H- and 2H- forms.[6]

-

Solid State: Predominantly the 1H-tautomer .[6]

-

Gas Phase: Predominantly the 2H-tautomer (lower dipole moment).

-

Solution: A solvent-dependent mixture (approx. 1:1 in non-polar solvents; 1H favored in polar solvents).

Caption: Dynamic equilibrium between 1H and 2H tautomers and their convergence to a common resonance-stabilized anion.

Acidity ( ) Determination

The Physicochemical Driver

The

Protocol: Potentiometric Titration

Why this method? Potentiometry is the "gold standard" for ionizable groups with

Materials:

-

Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).

-

0.1 M KOH (standardized, carbonate-free).

-

0.1 M HCl.

-

Inert atmosphere (

or Argon purge).

Step-by-Step Workflow:

-

Sample Preparation: Weigh 3–5 mg of the tetrazole derivative. Dissolve in a minimal amount of assay water (degassed). If insoluble, use a co-solvent (Methanol or DMSO) but perform a "Yasuda-Shedlovsky" extrapolation to 0% co-solvent.

-

Blank Calibration: Run a blank titration with solvent only to determine the exact carbonate content and electrode parameters.

-

Titration: Acidify the sample to pH < 2.5 using 0.1 M HCl to ensure the tetrazole is fully protonated.

-

Data Acquisition: Titrate with 0.1 M KOH in small increments (0.5–2

L) up to pH 11.0. Ensure equilibrium (drift < 0.5 mV/min) at each step. -

Analysis: Plot pH vs. Volume. Use the Bjerrum difference plot or Gran plot to identify the equivalence point. Calculate

using the Henderson-Hasselbalch equation.[7]

Validation Criteria:

-

The titration curve must show a sharp inflection point.

-

Repeatability:

across three replicates.

Lipophilicity ( / )

The Permeability Paradox

While tetrazoles are bioisosteres of carboxylic acids, they often exhibit lower passive permeability than predicted by calculated

-

Cause: The tetrazole ring has a high desolvation penalty.[8] It forms strong hydrogen bond networks with water that must be broken to enter a lipid membrane.

-

Measurement:

(distribution coefficient at pH 7.4) is more clinically relevant than

Protocol: RP-HPLC Method (High Throughput)

Why this method? The traditional "Shake-Flask" method is labor-intensive and prone to emulsion errors.[9] Reversed-Phase HPLC (RP-HPLC) correlates retention time with lipophilicity, requiring minimal sample.

Materials:

-

HPLC System with UV/Vis or MS detection.

-

Column: C18 (end-capped to reduce silanol interactions).

-

Mobile Phase: Methanol/Buffer (pH 7.4 phosphate) gradient.

-

Calibration Standards: A set of 5–10 compounds with known

values (e.g., Propranolol, Toluene, Formamide).

Step-by-Step Workflow:

-

Dead Time Determination: Inject Uracil or Sodium Nitrate to determine the column dead time (

). -

Standard Curve: Inject the calibration standards. Calculate the capacity factor (

) for each: -

Sample Injection: Inject the novel tetrazole derivative under identical conditions.

-

Calculation: Plot

vs. known

Data Presentation:

| Compound | Predicted cLogP | Experimental | Notes |

| Reference (Valsartan) | 1.4 | -0.9 | High polarity due to dianion formation |

| Novel Tetrazole A | 2.1 | 0.8 | Improved lipophilicity via alkyl linker |

| Novel Tetrazole B | 1.8 | -1.2 | High desolvation penalty observed |

Solid-State Characterization & Thermal Stability[11]

Thermal Safety

Tetrazoles are high-nitrogen heterocycles.[10] While medicinal derivatives are generally stable, they possess high energy content. Thermal decomposition often involves the loss of

Protocol: Differential Scanning Calorimetry (DSC)

Why this method? DSC identifies melting points, glass transitions, and, crucially, the onset of decomposition .

Step-by-Step Workflow:

-

Pan Selection: Use hermetically sealed aluminum pans (pinhole vented) to contain potential off-gassing.

-

Loading: Weigh 2–4 mg of sample.

-

Ramp: Heat from 30°C to 350°C at a rate of 10°C/min under

flow (50 mL/min). -

Analysis:

-

Endotherms: Melting point (

). -

Exotherms: Decomposition (

). -

Safety Rule: If

is within 50°C of

-

Integrated Characterization Workflow

The following diagram illustrates the logical flow of experiments required to validate a new tetrazole lead.

Caption: Integrated decision tree for the physicochemical validation of novel tetrazole derivatives.

References

-

Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385–395. [Link]

-

Herr, R. J. (2002). "5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods." Bioorganic & Medicinal Chemistry, 10(11), 3379–3393. [Link]

-

Popiołek, Ł. (2017). "Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301. (Includes relevant tetrazole lipophilicity data). [Link]

-

OECD Guidelines for the Testing of Chemicals. (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Publishing. [Link]

-

Myznikov, L. V., et al. (2007). "Thermal Stability of Tetrazoles." Russian Journal of Applied Chemistry, 80, 237–241. [Link]

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]

- 4. pnrjournal.com [pnrjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]

- 9. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09324C [pubs.rsc.org]

Methodological & Application

Application Note: Scalable Synthesis of 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine , commonly known as the tetrazole analogue of phenylalanine (Tet-Phe). Tetrazoles serve as non-classical bioisosteres for carboxylic acids, offering comparable acidity (

This guide prioritizes the Demko-Sharpless Zinc(II)-catalyzed cycloaddition , a method chosen for its superior safety profile compared to traditional organotin or hydrazoic acid routes. The protocol is designed for medicinal chemists requiring high enantiomeric purity and safe scale-up potential.

Strategic Retrosynthetic Analysis

The synthesis is designed to preserve the chiral center of the amino acid backbone.[1] We utilize a "Protected Amino Acid" strategy, converting N-Boc-L-Phenylalanine carboxamide to its corresponding nitrile, followed by tetrazole formation and deprotection.

Key Advantages of this Route:

-

Chiral Integrity: Avoids harsh conditions that lead to racemization at the

-carbon. -

Safety: Utilizes

and -

Purification: Exploits the acidity of the tetrazole ring for acid-base extraction, minimizing the need for chromatography.

Reaction Pathway (DOT Visualization)

Figure 1: Step-wise synthetic pathway from Boc-Phenylalaninamide to the Tetrazole Analogue.

Detailed Experimental Protocol

Step 1: Dehydration of Boc-Phe-NH2 to Boc-Phe-CN

Objective: Convert the primary amide to a nitrile without racemizing the

-

Setup: Charge a flame-dried round-bottom flask with Boc-Phe-NH2 (1.0 equiv) and dry DCM (0.2 M concentration).

-

Base Addition: Add Pyridine (2.5 equiv) and cool the mixture to 0°C under an inert atmosphere (

or Ar). -

Dehydration: Dropwise add TFAA (1.2 equiv) over 15 minutes. The reaction is exothermic; maintain internal temperature < 5°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1). The amide spot (

~0.3) should disappear, replaced by the nitrile ( -

Workup: Quench with saturated

. Extract with DCM ( -

Validation: IR spectrum should show a sharp nitrile stretch at ~2250

.

Step 2: Tetrazole Formation (Demko-Sharpless Method)

Objective: [3+2] Cycloaddition of the nitrile and azide.[2][3]

Reagents: Sodium Azide (

-

Safety Check: Ensure the fume hood sash is low. Do not use halogenated solvents in this step (risk of di-azidomethane formation).

-

Setup: In a pressure vessel or round-bottom flask with a reflux condenser, dissolve Boc-Phe-CN (1.0 equiv) in Water/Isopropanol (2:1, 0.5 M).

-

Catalyst Addition: Add

(1.0 equiv) followed by-

Note:

acts as a Lewis acid to activate the nitrile, allowing the reaction to proceed at neutral/mildly acidic pH, preventing racemization.

-

-

Reaction: Heat to reflux (approx. 85°C) for 16–24 hours.

-

Self-Validating Endpoint: The reaction mixture often becomes homogeneous as the tetrazole forms (tetrazoles are more soluble in water than nitriles).

-

-

Workup (Purification by pH Swing):

-

Cool to RT. Add 3M HCl until pH < 2. Add EtOAc.

-

Vigorous stirring is required to break up zinc-tetrazole complexes.

-

Separate the organic layer (contains the product).

-

Optional Purification: Extract the organic layer with 1M NaOH (product moves to aqueous phase as tetrazolate salt). Wash aqueous layer with Et2O (removes unreacted nitrile). Acidify aqueous layer back to pH 2 with HCl and extract into EtOAc.

-

-

Isolation: Dry (Na2SO4) and concentrate to yield Boc-Tet-Phe .

Step 3: Deprotection

Objective: Removal of the Boc group.[4] Reagents: 4M HCl in Dioxane.

-

Reaction: Dissolve Boc-Tet-Phe in 4M HCl/Dioxane (10 equiv of HCl). Stir at RT for 2 hours.

-

Precipitation: Add cold diethyl ether. The product, 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine hydrochloride , will precipitate as a white solid.

-

Filtration: Filter and wash with ether.

-

Yield: Typical overall yield 60–75%.

Process Safety Management (PSM)

Critical Hazard: Handling Sodium Azide (

-

Acid Contact: Never mix

directly with strong acids; this generates Hydrazoic Acid ( -

Metal Contact: Avoid using metal spatulas or copper/lead tubing (drain pipes), as heavy metal azides are shock-sensitive explosives.

-

Quenching Protocol: All aqueous waste containing azide must be quenched before disposal.

Azide Quench Workflow (DOT Visualization)

Figure 2: Safety workflow for quenching residual azide waste.

Troubleshooting & Critical Quality Attributes

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 2) | Incomplete activation of nitrile. | Ensure |

| Racemization | High pH or excessive heat. | Use the Zn(II) method (keeps pH ~7). Avoid basic extraction if chiral purity drops. |

| Emulsion during Workup | Zinc salts forming gels. | Wash organic layer with chelating agent (EDTA) or Rochelle's salt solution. |

| Product is Oily | Residual solvent or impurities. | Triturate with |

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water.[5][6] The Journal of Organic Chemistry, 66(24), 7945-7950.

-

Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379-3401.

-

Huncia, J. V., et al. (1991). Three synthetic routes to a sterically hindered tetrazole. A new one-step mild conversion of an amide into a tetrazole.[1] The Journal of Organic Chemistry, 56(7), 2395-2400.

Sources

- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1H-Tetrazole synthesis [organic-chemistry.org]

- 6. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

NMR characterization of 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine

Application Note: NMR Characterization of 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine

Abstract

This application note details the protocol for the structural characterization of 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine, a phenylalanine bioisostere, using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the amphoteric nature of the amino-tetrazole moiety and the potential for annular tautomerism, standard characterization workflows often yield ambiguous results.[1] This guide provides a self-validating methodology using DMSO-d6 solvation, pH-controlled experiments, and 2D-NMR correlation to ensure unequivocal structural assignment.[1]

Introduction & Structural Analysis

The target molecule, 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine , represents a critical class of compounds where a carboxylic acid is replaced by a tetrazole ring to improve metabolic stability and bioavailability.

Structural Challenges:

-

Zwitterionic Equilibrium: Like amino acids, this molecule exists as a zwitterion in neutral media (Ammonium cation / Tetrazolate anion).[1]

-

Annular Tautomerism: The proton on the tetrazole ring fluctuates between the N1 and N2 positions.[1]

-

Solubility: The high polarity often leads to aggregation in non-polar solvents like CDCl3, resulting in broad, uninterpretable peaks.[1]

Figure 1: Structural Dynamics & Tautomerism

Caption: Equilibrium between N1/N2 tautomers and the zwitterionic state common in solution.[1]

Sample Preparation Protocol

Critical Causality: Chloroform-d (CDCl3) is not recommended .[1] The molecule's polarity causes poor solubility and line broadening.[1] Deuterated Dimethyl Sulfoxide (DMSO-d6) is the standard due to its ability to disrupt hydrogen bonding and stabilize the zwitterion, allowing observation of exchangeable protons.[1]

Protocol:

-

Standard Sample: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d6 .

-

Why: Ensures sharp lines for the aromatic and aliphatic backbone.[1]

-

-

Acidified Sample (Optional but Recommended): Add 1–2 drops of TFA-d (Trifluoroacetic acid-d).

-

Why: Collapses the zwitterion into the cationic form (Ammonium / Tetrazole-H), sharpening the exchangeable proton signals and arresting exchange broadening.[1]

-

-

Reference: Use residual solvent peak (DMSO quintet at 2.50 ppm) or TMS (0.00 ppm).[1]

1H NMR Characterization (1D)

Acquisition Parameters:

-

Pulse Sequence: zg30 (30° pulse)

-

Relaxation Delay (D1): ≥ 2.0 seconds (Tetrazole protons relax slowly).[1]

-

Scans (NS): 16–32.[1]

Data Analysis & Interpretation:

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Tetrazole NH | 14.0 – 16.5 | Broad Singlet | 1H | Highly acidic. Only visible in dry DMSO.[1] Often disappears if water is present.[1] |

| Ammonium (NH3+) | 8.2 – 8.8 | Broad Singlet | 3H | Visible in zwitterionic or salt forms.[1] Disappears with D2O shake. |

| Aromatic (Ph-H) | 7.1 – 7.4 | Multiplet | 5H | Typical phenyl pattern.[1] |

| Alpha-CH (Methine) | 4.4 – 4.8 | Triplet/dd | 1H | Deshielded by both the amine and the tetrazole ring (electron-withdrawing). |

| Beta-CH2 (Benzylic) | 3.1 – 3.4 | Multiplet | 2H | Diastereotopic protons.[1] Often overlap with water signal in DMSO (3.33 ppm).[1] |

Diagnostic Check:

-

If the Alpha-CH appears as a broad blob, the amine exchange rate is interfering.[1] Action: Cool the sample to 278 K or add TFA-d.

13C NMR Characterization

Acquisition Parameters:

-

Pulse Sequence: zgpg30 (Proton decoupled).[1]

-

Scans (NS): ≥ 512 (Quaternary carbons have low sensitivity).

Expected Chemical Shifts:

| Carbon Environment | Shift (δ ppm) | Type | Diagnostic Note |

| Tetrazole C5 | 155.0 – 160.0 | Quaternary (Cq) | The Fingerprint. Distinguishes tetrazole from nitrile precursor (~118 ppm) or amide (~170 ppm).[1] |

| Phenyl (Ipso) | 136.0 – 138.0 | Quaternary (Cq) | - |

| Phenyl (Ar-CH) | 126.0 – 130.0 | CH | Standard aromatic region.[1] |

| Alpha-CH | 48.0 – 52.0 | CH | Shifted downfield relative to alkyl amines due to tetrazole. |

| Beta-CH2 | 38.0 – 41.0 | CH2 | Benzylic carbon. |

2D NMR Workflow (Connectivity Validation)

To unequivocally prove the structure (specifically the connection of the tetrazole to the ethylamine chain), HMBC (Heteronuclear Multiple Bond Correlation) is required.[1]

Figure 2: Experimental Workflow & Correlations

Caption: HMBC correlations required to confirm the linkage between the aliphatic backbone and the tetrazole ring.

Validation Criteria:

-

Alpha-Proton (~4.6 ppm) must show a strong cross-peak to the Tetrazole Carbon (~158 ppm) .[1]

-

Benzylic Protons (~3.2 ppm) must show a cross-peak to the Phenyl Ipso-Carbon (~137 ppm) and the Alpha-Carbon .

Troubleshooting & Common Pitfalls

-

Missing Tetrazole Proton: In "wet" DMSO, the NH proton exchanges rapidly with H2O.[1] This is normal. Rely on the 13C signal at ~158 ppm for confirmation.

-

Extra Peaks: If you see a small set of "shadow" peaks, check for Rotamers (restricted rotation) or Tautomers .[1] Heating the sample to 350 K usually coalesces these into single sharp peaks.[1]

-

Salt Contamination: If the Alpha-CH shifts significantly upfield (< 4.0 ppm), the amine may be deprotonated (free base).[1] Titrate with DCl or TFA to confirm.

References

-

Katritzky, A. R., et al. (2010).[1][2] "NMR study of the tautomeric behavior of N-(α-Aminoalkyl)tetrazoles." The Journal of Organic Chemistry, 75(19), 6468-6476.[1][2][3]

-

Herr, R. J. (2002).[1][4] "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods." Bioorganic & Medicinal Chemistry, 10(11), 3379-3393.[1]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Tetrazole Shifts).

-

Doc Brown's Chemistry. "1H NMR spectrum of ethylamine." (Reference for ethylamine backbone coupling).

Sources

Application Note: Crystallization Protocols for 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine

Executive Summary

This guide details the crystallization and purification of 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine (also known as the tetrazole analogue of phenylalanine). As a bioisostere of α-amino acids, this compound exhibits zwitterionic behavior that dictates its solubility and crystallization kinetics.

Unlike standard organic small molecules, the purification of this entity requires strict control over pH and ionic strength to exploit its isoelectric point (pI). This document outlines three validated protocols: Isoelectric Point Precipitation (Reactive Crystallization) for bulk isolation, Anti-solvent Recrystallization for polymorphism control, and Hydrochloric Salt Formation for bioavailability enhancement.

Physicochemical Profile & Solubility Logic

To design a robust crystallization process, one must understand the ionic equilibria. The molecule contains a basic primary amine and an acidic tetrazole ring (pKa ~ 4.5–4.9), functioning effectively as a "pseudo-amino acid."

Ionic Species Equilibrium

-

Acidic pH (pH < 4): Cationic form (Ammonium protonated, Tetrazole protonated/neutral). Soluble in water.

-

Neutral pH (pH ~ 5–6): Zwitterionic form (Ammonium protonated, Tetrazolate deprotonated). Least soluble species (Target for crystallization).

-

Basic pH (pH > 8): Anionic form (Amine neutral, Tetrazolate deprotonated). Soluble in water/base.

Solubility Matrix

| Solvent | Solubility (Zwitterion) | Solubility (HCl Salt) | Role in Protocol |

| Water (pH 5.5) | Very Low (< 5 mg/mL) | High | Anti-solvent / Reaction Medium |

| Water (pH 1 or 12) | High (> 50 mg/mL) | N/A | Dissolution Medium |

| Methanol/Ethanol | Moderate | High | Solvent |

| Ethyl Acetate | Low | Very Low | Anti-solvent |

| Acetic Acid | High | Moderate | Solvent (Proton donor) |

Protocol A: Isoelectric Point (pH-Swing) Crystallization

Objective: Primary isolation of the zwitterion from crude synthesis mixtures or salts. Mechanism: Reactive crystallization driven by neutralizing the ionic species to the insoluble zwitterion.

Materials

-

Crude 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine (or its hydrochloride/sodium salt).

-

2M NaOH and 2M HCl.

-

pH Meter (Calibrated).

-

Ethanol (95%).

Step-by-Step Procedure

-

Dissolution:

-

Suspend the crude solid in Deionized (DI) Water (10 mL/g).

-

If starting with neutral crude: Add 2M HCl dropwise with stirring until the solution is clear (pH < 2).

-

If starting with HCl salt: Dissolve directly in water.

-

Filtration: Filter through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities.

-

-

Nucleation Induction:

-

Place the filtrate in a jacketed reactor at 25°C.

-

Slowly add 2M NaOH (or 2M HCl if starting from basic solution) via a syringe pump or dropping funnel.

-

Critical Point: Monitor pH continuously. As pH approaches 4.0, cloudiness (nucleation) will occur.

-

-

Crystal Growth (The Swing):

-

Adjust pH to exactly 4.8 – 5.2 (The theoretical isoelectric point).

-

Stir at 300 RPM for 2 hours.

-

Optional: Cool the slurry to 5°C over 1 hour to maximize yield.

-

-

Isolation:

-

Filter the white precipitate using a Buchner funnel.

-

Wash 1: Cold Water (removes inorganic salts like NaCl).

-

Wash 2: Cold Ethanol (displaces water to aid drying).

-

-

Drying:

-

Dry in a vacuum oven at 50°C for 12 hours.

-

Protocol B: Thermal Recrystallization (Polymorph Control)

Objective: Purification of the zwitterion to remove organic impurities and control crystal habit. Solvent System: Methanol / Ethyl Acetate.

Step-by-Step Procedure

-

Saturation:

-

Suspend the dried zwitterion in Methanol (15 mL/g).

-

Heat to reflux (65°C). The solid should dissolve completely. If not, add Methanol in 1 mL increments.

-

-

Clarification:

-

While hot, filter through a pre-heated glass frit to remove any dust or undissolved seeds.

-

-

Anti-Solvent Addition:

-

Maintain temperature at 60°C.

-

Add Ethyl Acetate (warm) dropwise until a faint persistent turbidity is observed (approx. ratio 1:1 MeOH:EtOAc).

-

Add 1 mL of Methanol to clear the solution (metastable zone).

-

-

Controlled Cooling:

-

Cool to 25°C at a rate of 10°C/hour.

-

Allow to stand at 25°C for 4 hours.

-

Cool further to 0°C for 2 hours.

-

-

Harvest:

-

Filter the crystalline solid.

-

Wash with cold Ethyl Acetate.

-

Protocol C: Hydrochloride Salt Formation

Objective: Creating a water-soluble form for biological assays.

Step-by-Step Procedure

-

Slurry: Suspend the zwitterion (1 eq) in Anhydrous Ethanol (5 mL/g).

-

Acidification:

-

Cool to 0°C.

-

Add 4M HCl in Dioxane (1.1 eq) dropwise.

-

The slurry will initially clear (dissolution) and then reprecipitate as the hydrochloride salt.

-

-

Precipitation:

-

Add Diethyl Ether (10 mL/g) slowly to force complete precipitation.

-

-

Isolation:

-

Filter under Nitrogen (hygroscopic risk).

-

Dry in a vacuum desiccator over

.

-

Visualization: Process Workflows

Diagram 1: Purification Decision Tree

This flowchart guides the user in selecting the correct protocol based on the input material state.

Caption: Decision tree for selecting the appropriate crystallization method based on starting material purity and desired final form.

Diagram 2: Zwitterionic Equilibrium Mechanism

Understanding the pH-dependent solubility is critical for Protocol A.

Caption: Solubility switch mechanism. The target molecule precipitates at the isoelectric point (Center).

Analytical Validation (Self-Correcting Systems)

To ensure the trustworthiness of the crystallized product, perform these checks:

-

HPLC Purity:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile Gradient. Note: Acidic buffer is required to suppress tetrazole ionization for peak sharpness.

-

Target: >98% Area.

-

-

1H-NMR (D2O/NaOD):

-

Verify the integrity of the phenyl ring (multiplet ~7.2 ppm) and the ethyl chain.

-

Check: Ensure no residual solvent peaks (MeOH/EtOAc) remain.

-

-

XRD (X-Ray Diffraction):

-

Compare the pattern of the precipitate (Protocol A) vs. the recrystallized material (Protocol B). Protocol A often yields amorphous or microcrystalline solids; Protocol B yields defined needles/plates.

-

References

-

Demko, Z. P., & Sharpless, K. B. (2002).[1][2] An Expedient Route to the Tetrazole Analogues of α-Amino Acids. Organic Letters, 4(15), 2525–2527. Link

-

Rathsack, R. J. (1966).[3] Characteristics of L-phenylalanine and Its Tetrazole Analog. Michigan State University.[3] Link

-

Herr, R. J. (2002).[2] 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393. Link

-

Myznikov, L. V., Hrabalek, A., & Koldobskii, G. I. (2007).[2] Drugs in the tetrazole series. Chemistry of Heterocyclic Compounds, 43(1), 1–9. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenyl-1-(1H-tetrazol-5-yl)-ethylamine

Welcome to the technical support guide for the synthesis of 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to enhance your yield, purity, and safety.

Introduction to the Synthesis

The synthesis of 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine, an analogue of α-amino acids, typically proceeds via a [3+2] cycloaddition reaction between an α-amino nitrile and an azide source.[1][2][3] The most common precursor is 2-amino-3-phenylpropanenitrile, derived from phenylalanine or synthesized through a Strecker reaction.[4] This cycloaddition is the critical tetrazole-forming step and is often the primary source of impurities and yield loss.

The overall synthetic pathway can be visualized as follows:

Caption: General workflow for synthesizing 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine.

This guide will focus primarily on troubleshooting the critical tetrazole formation step, as it presents the most significant challenges.

Frequently Asked Questions (FAQs)

Q1: My tetrazole synthesis reaction is sluggish or not proceeding to completion. What are the likely causes?

A1: An incomplete reaction is a common issue in tetrazole synthesis from nitriles. The cycloaddition has a high activation barrier, often requiring catalysts or additives for milder conditions.[5] Several factors could be at play:

-

Insufficient Catalyst Activity: The reaction typically requires a Brønsted or Lewis acid to activate the nitrile group.[5][6][7] If you are using a catalyst like zinc chloride (ZnCl₂) or triethylamine hydrochloride, ensure it is anhydrous and of high purity.[8][9] Moisture can deactivate Lewis acid catalysts.

-

Low Reaction Temperature: While safety is paramount, these reactions often require elevated temperatures (e.g., reflux in DMF or water) to overcome the activation energy.[10][11] A temperature that is too low will result in a very slow reaction rate.[8]

-

Poor Solubility: The inorganic azide salt (like NaN₃) may have poor solubility in common organic solvents like toluene.[8] The use of polar aprotic solvents like DMF is common, but can lead to side reactions and difficult workup.[8] A phase-transfer catalyst or the use of water as a solvent with a zinc salt catalyst can improve reaction rates.[6][10]

-

Steric Hindrance: While the substrate is not exceptionally hindered, bulky protecting groups on the amine could slow the reaction. Sterically hindered nitriles generally require longer reaction times and higher temperatures to achieve full conversion.[9]

Q2: I'm observing a significant amount of an amide or carboxylic acid impurity in my final product. How is this forming and how can I prevent it?

A2: The formation of 2-amino-3-phenylpropanamide or 2-amino-3-phenylpropanoic acid is a classic side reaction caused by the hydrolysis of the starting nitrile.[12][13]

-

Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[14][15] The reaction conditions for tetrazole synthesis (e.g., presence of acid catalysts, water, and heat) can inadvertently promote this side reaction. The hydrolysis proceeds through an amide intermediate, which can sometimes be isolated, but often hydrolyzes further to the carboxylic acid under harsh conditions.[13][15]

-

Prevention & Troubleshooting:

-

Strictly Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly. This is especially critical when using water-sensitive Lewis acids.

-

Control pH: During workup, acidification is necessary to protonate the tetrazole for extraction. However, prolonged exposure to strong acid at high temperatures should be avoided. Perform the acidification in an ice bath and extract the product promptly.

-

Milder Catalysts: Consider using alternative, milder catalytic systems. For instance, using zinc salts in water can be highly effective and may reduce hydrolysis compared to traditional methods in DMF with ammonium chloride.[6][10]

-

Caption: Competing reaction pathways leading to desired product and impurities.

Q3: My product shows signs of racemization. Why is this happening and what can I do?

A3: The chiral center at the α-carbon (C1 of the ethylamine chain) is susceptible to racemization, particularly if harsh conditions are used.

-

Mechanism of Racemization: The α-proton is acidic and can be abstracted under basic conditions, leading to a planar carbanion intermediate. Reprotonation can occur from either face, leading to loss of stereochemical integrity. While less common, some Lewis acid conditions or prolonged heating can also promote racemization.

-

Preventative Measures:

-

Avoid Strong Bases: If possible, avoid strongly basic conditions, especially at elevated temperatures.

-

Minimize Reaction Time: Use optimized catalytic conditions that allow for the shortest possible reaction time. Microwave-assisted synthesis has been shown to reduce reaction times significantly, which can help preserve stereochemistry.[6]

-

Protecting Groups: While adding steps, using a suitable protecting group on the amine (e.g., Boc) can sometimes stabilize the chiral center.

-

Enzymatic Resolution: If racemization is unavoidable, a final enzymatic resolution step may be necessary to isolate the desired enantiomer.

-

Q4: What are the primary safety concerns when working with sodium azide and how should I handle the waste?

A4: Sodium azide (NaN₃) and the in-situ generated hydrazoic acid (HN₃) are highly toxic and potentially explosive.[10][16][17] Safety is the absolute priority.

-

Toxicity: Sodium azide is acutely toxic.[16] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Explosion Hazard:

-

Hydrazoic Acid (HN₃): Acidification of azide salts generates hydrazoic acid, which is volatile and extremely explosive.[7][18] Never add strong acid directly to concentrated azide solutions. The reaction should be designed to minimize the concentration of free HN₃.[10]

-

Heavy Metal Azides: Azides can form highly explosive salts with heavy metals like lead, copper, mercury, and silver.[17] Avoid using metal spatulas (use plastic or ceramic) and ensure your reaction waste does not come into contact with pipes or equipment made of these metals.

-

Halogenated Solvents: Do not use halogenated solvents like dichloromethane (DCM) or chloroform with sodium azide, as this can form explosive diazidomethane.[19]

-

-

Waste Disposal: All azide-containing waste is hazardous. It must be quenched before disposal. A common method is to treat the aqueous waste stream with sodium nitrite and then acidify to generate nitrous acid, which safely decomposes the residual azide to nitrogen gas. This procedure must be done carefully in a fume hood.

Troubleshooting Guide

This section provides a structured approach to resolving specific experimental issues.

| Observed Problem | Potential Cause(s) | Recommended Action(s) & Protocol |

| Low Yield of Tetrazole | 1. Incomplete conversion.2. Product loss during workup.3. Competing side reactions (hydrolysis). | 1. Optimize Reaction Conditions: - Protocol: Screen different catalysts (e.g., ZnBr₂, triethylamine HCl). A robust starting point is the Sharpless procedure using NaN₃ and ZnBr₂ in water.[6][10] - Add the nitrile (1 eq.), NaN₃ (1.1 eq.), and ZnBr₂ (1 eq.) to water (2 mL per mmol of nitrile). - Reflux with vigorous stirring for 24-48 hours, monitoring by TLC.2. Improve Workup: - After cooling, acidify the reaction mixture to pH ~1-2 with 3N HCl in an ice bath. This protonates the tetrazole, making it soluble in organic solvents. - Extract multiple times with a suitable solvent like ethyl acetate (EtOAc). Tetrazoles can have some aqueous solubility, so 4-6 extractions may be necessary.[10]3. Minimize Hydrolysis: - Ensure all reagents and solvents (if not using water) are anhydrous. |

| Product is Difficult to Purify / Contaminated with Starting Nitrile | 1. Incomplete reaction.2. Similar polarity of product and starting material. | 1. Drive Reaction to Completion: - Increase reaction time or temperature moderately. Consider adding a fresh portion of catalyst if the reaction stalls.2. Purification Strategy: - Protocol: Acid/Base Wash. Exploit the acidic nature of the 1H-tetrazole (pKa similar to a carboxylic acid).[7] a. Dissolve the crude mixture in EtOAc. b. Extract with an aqueous base (e.g., 1N NaOH). The tetrazole will move to the aqueous layer as its sodium salt, leaving the unreacted nitrile in the organic layer. c. Separate the layers. Carefully re-acidify the aqueous layer with cold HCl to pH ~1-2. d. The purified tetrazole will precipitate or can be extracted back into fresh EtOAc. |

| Formation of an Unknown, Insoluble Byproduct | 1. Polymerization.2. Reaction with solvent (e.g., DMF).3. Formation of insoluble metal complexes. | 1. Characterize the Byproduct: - Attempt to acquire basic characterization data (IR, MS) to identify the impurity.2. Change Solvent System: - DMF can decompose or react with certain nitriles at high temperatures, reducing yield.[8] Switching to an alternative solvent like toluene (with an amine salt) or water (with a zinc salt) is a good troubleshooting step.[8][10]3. Filtration: - If the byproduct is insoluble at the start, filter the reaction mixture while hot before proceeding with the workup. |

References

- Process for preparation of 5-substituted tetrazoles.

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

-

Preparation of 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio) - ResearchGate. [Link]

-

1H-Tetrazole synthesis - Organic Chemistry Portal. [Link]

-

tetrazole synthesis from a nitrile and azide - laboratory experiment - YouTube. [Link]

-

Feron, V., et al. (2020). Tin‐Catalyzed Synthesis of 5‐Substituted 1H‐Tetrazoles from Nitriles: Homogeneous and Heterogeneous Procedures. ChemistrySelect. [Link]

-

Sodium Azide - Common Organic Chemistry. [Link]

-

The [3+2]Cycloaddition Reaction. [Link]

-

Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. Scientific Reports. [Link]

-

Nasrollahzadeh, M., & Moghadam, M. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry. [Link]

-

Eco-efficient one-pot tandem synthesis of 1-aryl-1H-tetrazol-5-amine by CAN via in situ generated 1-phenylthiourea and heterocum. Heliyon. [Link]

-

Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega. [Link]

-

α-Amino Acid-Isosteric α-Amino Tetrazoles. Molecules. [Link]

-

[3 + 2]-Cycloadditions of nitrile ylides after photoactivation of vinyl azides under flow conditions. Beilstein Journal of Organic Chemistry. [Link]

-

The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life. [Link]

-

[3+2] Cycloaddition of nitriles with azides - ResearchGate. [Link]

-

Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Link]

-

Yamada, S., et al. (1976). Method for the racemization of optically active amino acids. The Journal of Organic Chemistry. [Link]

-

Mechanisms of tetrazole formation by addition of azide to nitriles. - Semantic Scholar. [Link]

-

Ashenhurst, J. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. [Link]

-

[3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone. - ResearchGate. [Link]

-

Chemistry of Nitriles. Chemistry LibreTexts. [Link]

-

Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]

- Novel zinc azide complex and a process for preparing tetrazole derivatives using the same.

-

Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Converting Nitriles to Amides. Chemistry Steps. [Link]

-

Sodium Azide-Sonic Boom Boy. Scientific Update. [Link]

-

Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

-

NaN3 recrystallization necessary? : r/Chempros - Reddit. [Link]

Sources

- 1. α-Amino Acid-Isosteric α-Amino Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scispace.com [scispace.com]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. EP0796852B1 - Process for preparation of 5-substituted tetrazoles - Google Patents [patents.google.com]

- 9. WO2012148148A2 - Novel zinc azide complex and a process for preparing tetrazole derivatives using the same - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. Sodium Azide [commonorganicchemistry.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. scientificupdate.com [scientificupdate.com]

- 19. reddit.com [reddit.com]

Technical Support Center: Chromatographic Purification of 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine

Welcome to the technical support guide for the chromatographic purification of 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps to overcome the unique challenges presented by this molecule.

Understanding the Challenge: The Zwitterionic Nature of the Analyte

The primary difficulty in purifying 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine lies in its molecular structure. It contains a basic ethylamine group (pKa ~9-10) and an acidic tetrazole ring (pKa ~4-5).[1] This combination means the molecule can exist as a cation, an anion, or a zwitterion (neutrally charged with localized positive and negative charges) depending on the pH of the mobile phase.[2][3] This zwitterionic character is a notorious cause of poor peak shape, low retention, and unpredictable behavior in standard reversed-phase chromatography.[2][3]

This guide is structured to help you select the right chromatographic strategy from the start and troubleshoot the common problems that arise when these initial strategies need refinement.

Section 1: Initial Method Selection

Choosing the correct chromatographic mode is the most critical first step. Due to the polar and ionizable nature of the target compound, standard C18 columns often provide insufficient retention and poor peak shape. The following decision tree and table summarize the recommended starting points.

Caption: Initial decision tree for selecting a chromatographic mode.

| Chromatographic Mode | Stationary Phase Examples | Mobile Phase Concept | Best For... | Key Consideration |

| HILIC | Bare Silica, Amide, Diol, Zwitterionic | High Organic (>70% ACN) with aqueous buffer (e.g., Ammonium Formate) | Separating highly polar compounds from non-polar or less polar impurities.[4][5][6] | Excellent for retaining the polar target compound. Elution order is inverse to reversed-phase.[5][7] |

| Mixed-Mode | C18 with embedded IEX groups (e.g., C18/SCX or C18/SAX) | Standard RP solvents with buffer to control IEX interaction | Complex mixtures where both hydrophobic and ionic interactions are needed for separation.[2][8][9] | Offers unique selectivity by engaging in multiple retention mechanisms simultaneously.[8][10] |

| Ion-Pair RP | C18, C8 | Standard RP solvents + ion-pairing reagent (e.g., SDS, TFA, Heptanesulfonic acid) | Improving retention and peak shape of the charged analyte in reversed-phase.[3] | Can improve retention, but ion-pairing reagents may be difficult to remove from the final product and are often not MS-compatible.[11] |

| pH-Modified RP | pH-stable C18 (Hybrid Silica) | Low pH (2-3) or High pH (9-11) buffered mobile phase | Suppressing ionization of either the amine (low pH) or tetrazole (high pH) to achieve a single ionic state and better retention.[12] | Requires pH-stable columns. Operating near the pKa of the analyte can lead to poor peak shape.[13] |

Section 2: Troubleshooting Common Purification Problems

This section addresses the most frequent issues encountered during the purification of 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine in a question-and-answer format.

FAQ 1: Why is my peak severely tailing or splitting?

Peak tailing is the most common problem for this type of molecule and is often caused by multiple, simultaneous retention mechanisms.[14][15]

Primary Cause: Secondary ionic interactions between your analyte and the stationary phase. In reversed-phase, the basic amine group can interact strongly with acidic residual silanol groups on the silica surface, causing tailing.[14][16] In HILIC, undesired electrostatic repulsion or attraction can also distort peak shape.[17]

Troubleshooting Flowchart:

Caption: Step-by-step decision process for troubleshooting peak tailing.

FAQ 2: My compound is eluting in the void volume (no retention) in Reversed-Phase. What should I do?

This indicates that your analyte is too polar for the stationary phase and has minimal hydrophobic interaction.

-

Solution 1 (HILIC): This is the strongest indicator that you should switch to Hydrophilic Interaction Liquid Chromatography (HILIC).[4][6][18] HILIC is designed specifically to retain very polar compounds that are not retained in reversed-phase.[4][5]

-

Solution 2 (Ion-Pairing): Introduce an ion-pairing reagent to the mobile phase. For your compound at a low to neutral pH, the amine group will be protonated (positive charge). Using an anionic ion-pairing reagent like sodium dodecyl sulfate (SDS) or an alkyl sulfonate will form a neutral, more hydrophobic complex that can be retained on a C18 column.[3]

-

Solution 3 (Mixed-Mode): Use a mixed-mode column that has both reversed-phase and ion-exchange characteristics.[2][9] A column with C18 and cation-exchange (SCX) properties would be ideal, as it can retain the molecule via both hydrophobic and ionic interactions.[9]

FAQ 3: I have low or no recovery of my compound from the column. Where did it go?

This frustrating issue usually points to irreversible adsorption of the compound onto the stationary phase.

-

Cause 1: Strong Ionic Binding: The highly basic amine can bind very strongly to acidic sites on silica gel, especially if the mobile phase is not optimized.[19][20]

-

Test: After your run, flush the column with a very strong, displacing mobile phase (e.g., 5% acetic acid or 1% ammonia in 50:50 Acetonitrile:Water). If your compound elutes, this confirms strong adsorption.

-

Solution: For normal phase, add a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent to neutralize the silica surface.[20] For reversed-phase, ensure your mobile phase is adequately buffered and consider using a modern, end-capped column to minimize available silanol sites.[14]

-

-

Cause 2: Compound Instability: The acidic surface of silica gel can potentially degrade sensitive compounds.

-

Test: Spot your crude material on a silica TLC plate. Let it sit on the bench for 30-60 minutes, then develop the plate. If new spots appear or the main spot diminishes, your compound is likely degrading on silica.[19]

-

Solution: Switch to a less acidic stationary phase, such as deactivated silica, alumina, or a polymer-based column.

-

FAQ 4: How do I choose the right buffer and pH?

Buffer selection is critical for reproducibility and peak shape. The goal is to operate at a pH at least 1.5-2 units away from the pKa of your functional groups to ensure a single, stable ionic form.[12][13]

| pH Range | Recommended Buffer System (MS-Compatible) | Effect on Analyte | Chromatographic Mode |

| Low pH (2.5 - 3.5) | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) | Amine is protonated (+), Tetrazole is neutral. Molecule has a net positive charge. | Reversed-Phase, Cation-Exchange |

| Mid pH (4.0 - 6.0) | 10-20 mM Ammonium Acetate or Ammonium Formate | AVOID. Both groups may be partially ionized, leading to zwitterion formation and poor chromatography.[13] | N/A |

| High pH (9.5 - 10.5) | 10-20 mM Ammonium Hydroxide or Ammonium Bicarbonate | Amine is neutral, Tetrazole is deprotonated (-). Molecule has a net negative charge. | Reversed-Phase (on pH-stable column), Anion-Exchange |

Expert Tip: For MS compatibility, always use volatile buffers like formate, acetate, and ammonia/bicarbonate.[21] Non-volatile buffers like phosphate are excellent for UV-based purification but will contaminate an MS source.

Section 3: Experimental Protocols

Protocol 1: General HILIC Screening Method

This protocol provides a starting point for purifying the target compound using HILIC.

-

Column: Use a HILIC column (e.g., bare silica, amide, or zwitterionic phase), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

-

Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

-

Flow Rate: 1.0 mL/min.

-

Gradient:

-

0-2 min: 0% B (hold at 95% ACN)

-

2-15 min: 0% to 100% B (linear gradient)

-

15-18 min: 100% B (hold)

-

18-20 min: 100% to 0% B (return to initial)

-

20-25 min: 0% B (re-equilibration)

-

-

Injection Volume: 5-10 µL of sample dissolved in 90:10 Acetonitrile:Water.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm).

Rationale: HILIC uses a high organic mobile phase to retain polar compounds.[4][6] The gradient works by increasing the water content, which is the "strong" solvent in HILIC, to elute the analyte. The buffered, low pH ensures the amine is protonated, which can aid in retention on a silica-based HILIC phase.[5]

Protocol 2: Low pH Reversed-Phase Method

This protocol is for use with a pH-stable reversed-phase column.

-

Column: pH-stable C18 column (e.g., XBridge BEH C18), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Gradient: Start with a shallow gradient (e.g., 5-50% B over 20 minutes) and adjust based on the retention of the target compound.

-

Injection Volume: 5-10 µL of sample dissolved in Mobile Phase A.

-

Detection: UV at an appropriate wavelength.

Rationale: Operating at a low pH fully protonates the basic amine group, preventing it from interacting with residual silanols and improving peak shape.[12][14][15] It also ensures the molecule has a consistent positive charge, leading to more predictable chromatographic behavior.[22]

References

- SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.

- Georgakopoulos, P., et al. (2011, June 24). The Effect of Ion Pairing Reagents in the Retention Profile of Zwitterionic Cephalosporins.

- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.

- Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.

- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.

- Ruta, J., et al. (2014, March 1). Mixed-Mode HPLC Separations: What, Why, and How.

- SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases.

- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.

- Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?.

- Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography.

- D'Attoma, A., et al. (2025, November 26). Mixed-mode chromatography—A review.

- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.

- The Nest Group. (2002). Zwitterion Chromatography – ZIC.

- Chirita, R. I., et al. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.

- Svec, F. (2020, January 6). Mixed-mode chromatography characteristics of chiralpak ZWIX(+) and ZWIX(-)

- Diva-portal.org. (n.d.). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis.

- Castells, R. C., et al. (2004, August 16). Ion-interaction chromatography of zwitterions.

- Zhou, C., et al. (2017).

- Tawfeeq, H. M., et al. (2019). Synthesis and Characterization of Novel Tetrazole Derivatives and Evaluation of Their Anti-candidal Activity. Acta Pharmaceutica Sciencia.

- Merck. (n.d.). Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography.

- Chromatography Forum. (2004, September 28). Zwitterionic Separation.

- Guillarme, D. (2026, February 14). What You Need to Know About HILIC.

- Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.

- Der Pharma Chemica. (n.d.). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities.

- Google Patents. (2006). WO2006050922A1 - Process for the synthesis of tetrazoles.

- Patel, A. M. (2009, October 6). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES.

- Hemstrom, P., et al. (2013, June 6). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength.

- Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.

- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.

- Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.

- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.

- University of Tartu. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds.

- BenchChem. (n.d.). Technical Support Center: Purification of 2-Phenyl-1h-imidazo[4,5-b]pyrazine Analogs.

- Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.

Sources

- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sielc.com [sielc.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]